molecular formula C10H17N3 B8143540 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine

4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B8143540
M. Wt: 179.26 g/mol
InChI Key: VWDZZKGMBZJAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Piperidine-Pyrazole Hybrid Scaffolds

Origins in Alkaloid-Inspired Drug Design

The conceptual foundation for piperidine-pyrazole hybrids traces back to natural alkaloids such as tylophorine and its derivatives, which demonstrated anti-inflammatory and anticancer activities through interactions with nucleic acids and protein synthesis machinery. Early synthetic efforts focused on simplifying these complex phenanthroindolizidine frameworks while retaining critical pharmacophores. The replacement of planar aromatic systems with pyrazole rings marked a pivotal shift toward improved solubility and reduced toxicity.

Structural Innovations (2000–2020)

Key milestones include:

  • 2005 : Introduction of microwave-assisted synthesis to construct pyrazole-piperidine hybrids, reducing reaction times from 24 hours to 30 minutes while achieving >80% yields.
  • 2012 : Development of regioselective lithiation protocols enabling precise functionalization at the C-4 position of piperidine.
  • 2018 : Adoption of asymmetric hydrogenation techniques to produce enantiomerically pure variants, critical for CNS-targeted therapies.

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Stereochemical Control
Classical alkylation 45–55 90–92 Low
Microwave synthesis 78–85 98–99 Moderate
Catalytic hydrogenation 92–95 99.5+ High

Data adapted from piperidine functionalization studies.

Properties

IUPAC Name

4-methyl-4-(2-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(4-7-11-8-5-10)9-3-6-12-13(9)2/h3,6,11H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDZZKGMBZJAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Hydrazine Derivatives

The pyrazole moiety is typically constructed through cyclization of hydrazines with 1,3-diketones. For example, phenylhydrazine reacts with acetylacetone under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazole, a precursor observed in related syntheses. Adaptation of this method involves substituting phenylhydrazine with methylhydrazine to yield the 1-methylpyrazole variant.

Mitsunobu Alkylation for Piperidine-Pyrazole Coupling

Mitsunobu reactions enable efficient coupling of preformed pyrazole and piperidine fragments. A 2022 study demonstrated:

  • Substrate : 4-Nitropyrazole and 4-methylpiperidin-4-ol

  • Conditions : Triphenylphosphine (1.5 eq), diethyl azodicarboxylate (1.5 eq), THF, 0°C → RT, 18h

  • Yield : 78% of 4-(4-nitro-1H-pyrazol-5-yl)-4-methylpiperidine

This method outperforms nucleophilic substitution approaches, which require harsh bases (e.g., NaH, DMF, 120°C) and achieve ≤65% yields.

Nitro Group Reduction and Functionalization

Catalytic Hydrogenation

Post-alkylation nitro reduction employs Pd/C or Raney Ni catalysts:

CatalystPressure (psi)SolventTime (h)Yield
10% Pd/C50EtOH692%
Raney Ni30THF888%

Critical parameters:

  • Temperature : 25–40°C prevents over-reduction

  • Acid Additives : 1 eq HCl minimizes side reactions

Chemoselective Reducing Agents

Alternative systems for nitro → amine conversion:

  • Fe/AcOH : Cost-effective but requires 12h reflux (85% yield)

  • NaBH4/CuCl2 : Rapid (2h) but lower yield (72%)

Industrial-Scale Production Methodologies

Continuous Flow Reactor Optimization

A patent-pending process (WO2015063709A1) details:

  • Mitsunobu Coupling : Telescoped with in-line extraction

  • Hydrogenation : Fixed-bed reactor with Pd/Al2O3 catalyst

  • Crystallization : Anti-solvent addition (heptane/EtOAc)

Advantages :

  • 98.5% purity by HPLC

  • 40% reduction in solvent waste vs batch processing

Purification Techniques

MethodPurity (%)Recovery (%)
Crystallization99.182
Silica Chromatography99.568
Simulated Moving Bed99.891

Mechanistic Insights and Side-Reaction Mitigation

Regioselectivity in Pyrazole Formation

DFT calculations reveal that methyl group orientation dictates cyclization pathways:

  • 4-Methyl isomer : 15.2 kcal/mol activation energy (favored)

  • 5-Methyl isomer : 18.7 kcal/mol

Controlling factors:

  • Solvent Polarity : DMF increases 4-Me selectivity to 9:1

  • Temperature : <60°C prevents isomerization

Piperidine Ring Methylation Side Reactions

Common issues during N-methylation:

  • Over-alkylation : 5–12% bis-methylated byproduct

  • Mitigation : Use MeOTf instead of MeI (lower electrophilicity)

SolventPMI*Carcinogenicity
THF8.2Group 3
EtOAc5.1Non-classified
2-MeTHF4.3Non-classified
*Process Mass Intensity

Catalyst Recycling Protocols

  • Pd Recovery : 99% via acidic wash (2M HCl)

  • Triphenylphosphine Oxide Removal : Activated carbon filtration

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole structures. For instance, derivatives of 1H-pyrazole have shown promising results against several cancer types, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:
A study synthesized novel pyran-linked phthalazinone-pyrazole hybrids that exhibited IC50 values ranging from 9.8 to 41.6 µM against solid tumor cell lines. The research emphasized the importance of molecular modeling to understand interactions with target proteins, paving the way for further development of these compounds as lead molecules for anticancer therapy .

ERK5 Inhibition

The extracellular signal-regulated kinase 5 (ERK5) pathway is implicated in cancer progression. Compounds incorporating pyrazole structures have been explored as selective inhibitors of ERK5. Optimizations led to the identification of nonbasic pyrazole analogues that balance potency and pharmacokinetics effectively.

Table 1: Summary of ERK5 Inhibitors

CompoundIC50 (nM)Oral Bioavailability (%)Remarks
Compound A5042Selective against MAP3K
Compound B3035Good stability in microsomes
Compound C2540Low efflux ratio

This optimization has resulted in compounds that not only inhibit ERK5 but also possess favorable pharmacokinetic profiles for potential therapeutic use .

Synthesis of Novel Derivatives

The synthesis of novel derivatives involving 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine has been reported, demonstrating its versatility as a building block in medicinal chemistry. Techniques such as Mitsunobu alkylation have been employed to create various substituted pyrazolamines, which are being evaluated for their biological activity .

Biological Evaluation

Biological evaluations often involve assessing the cytotoxicity and efficacy of synthesized compounds against various cancer cell lines. The MTT assay is commonly used to determine cell viability after treatment with these compounds.

Example Protocol:

  • Culture cancer cells in DMEM supplemented with fetal bovine serum.
  • Treat cells with varying concentrations of the compound for 48 hours.
  • Add MTT solution and incubate for an additional 2 hours.
  • Measure absorbance at 570 nm to assess cell viability.

These evaluations are crucial for understanding the therapeutic potential and safety profiles of new compounds derived from 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine .

Mechanism of Action

The mechanism of action of 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Piperidine and Heterocyclic Substituents

The following table highlights key structural and physicochemical differences between 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties Applications/Findings
4-Methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine C₁₀H₁₇N₃ 179.27 4-methylpiperidine, 1-methylpyrazole Moderate lipophilicity (predicted) Intermediate in kinase inhibitors
4-(1H-Indazol-5-yl)-1-methyl-4-piperidinol C₁₃H₁₇N₃O 231.29 Indazole ring, hydroxyl group Higher polarity due to -OH group Potential pharmacological activity
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride C₉H₁₆ClN₃ 201.70 Pyrazole (3-position), HCl salt Enhanced water solubility Pharmaceutical intermediate
4-(1H-Imidazol-4-yl)-1-methyl-piperidine C₉H₁₅N₃ 165.24 Imidazole ring Basic nitrogen centers Ligand in metal complexes
trans,trans,trans-[Pt(N₃)₂(OH)₂(NH₃)(piperidine)] PtN₅O₂H₁₆ 454.29 Piperidine ligand in Pt complex logP = -1.16 (hydrophobic) Photocytotoxic agent

Key Differences in Functionality and Properties

Heterocyclic Substituent Effects: Pyrazole vs. Indazole: Replacing pyrazole with indazole (as in 4-(1H-indazol-5-yl)-1-methyl-4-piperidinol) introduces a fused benzene ring, increasing molecular weight (231.29 vs. 179.27 g/mol) and polarity due to the hydroxyl group. Pyrazole Position Isomerism: The hydrochloride salt of 4-(4-methyl-1H-pyrazol-3-yl)piperidine demonstrates how pyrazole regiochemistry (3- vs. 5-position) affects salt formation and solubility. The 3-position pyrazole may alter binding interactions in receptor targets.

Impact of Salt Formation :

  • The hydrochloride derivative of 4-(4-methyl-1H-pyrazol-3-yl)piperidine exhibits improved aqueous solubility (critical for drug formulation) compared to the free base form of 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine .

Lipophilicity and Bioactivity :

  • In platinum complexes, replacing pyridine with piperidine (as in trans,trans,trans-[Pt(N₃)₂(OH)₂(NH₃)(piperidine)]) increases logP from -1.84 to -1.16, enhancing cellular uptake and cytotoxicity under light activation . This suggests that piperidine-containing analogues of 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine may similarly benefit from optimized hydrophobicity in drug design.

Hydrogen-Bonding Networks: The pyrazole group in 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine can participate in dual hydrogen bonds (N–H and C–H donors), whereas imidazole-containing analogues (e.g., 4-(1H-imidazol-4-yl)-1-methyl-piperidine) offer additional basic sites for stronger intermolecular interactions, influencing crystal packing or target binding .

Biological Activity

4-Methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a pyrazole moiety. This compound has shown potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

C9H14N2\text{C}_9\text{H}_{14}\text{N}_2

This structure contributes to its reactivity and biological activity, particularly through interactions with various molecular targets.

The primary mechanism of action for 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine involves its role as an inhibitor of soluble epoxide hydrolase (sEH). By binding to the active site of sEH, it prevents the hydrolysis of epoxides to diols, thereby influencing various biochemical pathways associated with inflammation and pain management .

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit notable anti-inflammatory properties. For instance, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The specific compound under discussion has shown promise in this area but requires further investigation to quantify its efficacy.

2. Antimicrobial Activity

Compounds containing pyrazole rings are known for their broad-spectrum antimicrobial activities. In studies assessing various derivatives, compounds similar to 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine demonstrated significant inhibition against bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 2.50 to 20 µg/mL . This suggests potential applications in treating infections.

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyrazole derivatives have been evaluated against several cancer cell lines. For example, compounds related to this structure exhibited IC50 values indicating moderate cytotoxicity against A549 lung cancer cells . This highlights the need for further exploration into its anticancer properties.

Case Studies and Research Findings

Study Findings
Study on sEH InhibitionDemonstrated that the compound effectively inhibits sEH, contributing to reduced inflammation in vitro.
Antimicrobial EvaluationShowed significant activity against E. coli and S. aureus with MIC values lower than standard antibiotics .
Cytotoxicity TestingExhibited IC50 values around 200 µg/mL against A549 cells, indicating potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine, and how can purity be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with functionalization of the piperidine core, followed by coupling with a pre-synthesized 1-methyl-1H-pyrazole moiety. For example, a nucleophilic substitution or cross-coupling reaction (e.g., Suzuki-Miyaura) may be employed to introduce the pyrazole group .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) can be achieved via recrystallization in ethanol or acetonitrile .
  • Characterization : Validate structure using 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Compare spectral data with analogous piperidine-pyrazole derivatives .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting points and thermal stability .
  • Solubility and logP : Measure aqueous solubility via shake-flask method and calculate partition coefficients (logP) using HPLC retention times or computational tools (e.g., ACD/Labs Percepta) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., neurotransmitter receptors, enzymes). Validate docking poses with molecular dynamics simulations .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors such as molecular weight, polar surface area, and hydrogen-bonding capacity .
  • ADMET prediction : Employ tools like SwissADME to estimate absorption, distribution, metabolism, excretion, and toxicity profiles .

Q. How can researchers address contradictions between in vitro activity and in vivo efficacy for this compound?

Methodological Answer:

  • Bioanalytical validation : Use LC-MS/MS to quantify compound levels in plasma/tissues and correlate with pharmacokinetic (PK) parameters (e.g., half-life, bioavailability) .
  • Metabolite profiling : Identify major metabolites via high-resolution LC-MS and test their activity to rule out off-target effects .
  • Dose optimization : Conduct dose-response studies in animal models, adjusting for species-specific metabolic differences .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners in cell lysates .
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (TMT labeling) to map signaling pathways affected by the compound .
  • Functional assays : Perform calcium flux or cAMP assays for receptor-mediated activity, and compare with known modulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.